N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolylthio)acetamide
Description
N-(5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolylthio)acetamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at the 5-position with a 4-methoxyphenyl group. The 2-position of the oxadiazole is linked via a sulfur atom to an acetamide moiety, which is further substituted with a p-tolyl (methylphenyl) group. This structure combines aromatic, heterocyclic, and thioether functionalities, which are common in bioactive molecules targeting enzymes or receptors.
Properties
IUPAC Name |
N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methylphenyl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c1-12-3-9-15(10-4-12)25-11-16(22)19-18-21-20-17(24-18)13-5-7-14(23-2)8-6-13/h3-10H,11H2,1-2H3,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOLSKGQFFHPGFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NC2=NN=C(O2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolylthio)acetamide typically involves the following steps:
Formation of 1,3,4-oxadiazole ring: This can be achieved by the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the methoxyphenyl group: This step involves the substitution reaction where a methoxyphenyl group is introduced to the oxadiazole ring.
Thioether formation: The final step involves the reaction of the oxadiazole derivative with p-tolylthioacetic acid under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Reaction Pathways and Conditions
Comparative Analysis of Structural Variants
While the exact p-tolylthio derivative is not directly reported, structural analogs highlight reactivity trends:
1. Phenylthio vs. p-Tolylthio Substitution
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Phenylthio : Formed via alkylation of chloroacetamide oxadiazoles with thiophenol.
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p-Tolylthio : Likely synthesized similarly using p-toluenethiol as the nucleophile.
2. Oxadiazole Core Variants
| Oxadiazole Substitution | Impact on Reactivity | Example Reaction |
|---|---|---|
| 4-Methoxyphenyl | Enhances solubility, influences binding affinity | Acylation with acid chlorides |
| Bromobenzyl | Increases electrophilicity, facilitates alkylation | Reaction with thiophenol |
Research Gaps and Limitations
Available data focuses on phenylthio and bromobenzyl derivatives, with limited direct studies on p-tolylthio substitutions. Future research could explore:
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Kinetic studies : Reaction rates under varying conditions.
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Mechanistic insights : Role of substituents in directing alkylation.
This synthesis framework underscores the adaptability of oxadiazole chemistry, though specific p-tolylthio reaction data remains underexplored.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of oxadiazole derivatives. For instance, compounds similar to N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolylthio)acetamide have demonstrated significant growth inhibition in various cancer cell lines. In vitro assays revealed that such compounds can induce apoptosis in cancer cells by damaging DNA and disrupting cellular processes .
Table 1: Anticancer Activity of Oxadiazole Derivatives
| Compound Name | Cell Line Tested | Percent Growth Inhibition (%) |
|---|---|---|
| Compound 6h | SNB-19 | 86.61 |
| Compound 6h | OVCAR-8 | 85.26 |
| Compound 6h | NCI-H40 | 75.99 |
Antidiabetic Effects
In addition to anticancer properties, oxadiazole derivatives have been studied for their potential antidiabetic effects. In vivo studies using genetically modified models such as Drosophila melanogaster indicated that certain derivatives can significantly lower glucose levels, suggesting a potential mechanism for managing diabetes .
Case Study 1: Anticancer Screening
In a systematic screening of various oxadiazole derivatives against glioblastoma cell lines (LN229), compounds exhibiting the oxadiazole structure showed promising cytotoxicity. Notably, specific derivatives led to significant apoptosis rates through mechanisms involving DNA damage .
Case Study 2: Antidiabetic Research
Research conducted on the effects of oxadiazole derivatives in diabetic models revealed that certain compounds could effectively reduce blood glucose levels by enhancing insulin sensitivity and promoting glucose uptake in tissues . These findings support further investigation into their use as therapeutic agents for diabetes management.
Mechanism of Action
The mechanism of action of N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolylthio)acetamide involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may inhibit enzymes or receptors involved in disease processes. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Structural Analogues and Physicochemical Properties
The target compound shares structural similarities with several 1,3,4-oxadiazole derivatives reported in the literature. Key analogues include:
*Calculated based on molecular formulas.
Key Observations :
- Compounds with bulkier substituents, such as sulfonylpiperidine (8i), exhibit higher molecular weights and melting points, suggesting increased structural rigidity .
Antimicrobial Activity
- Benzofuran-oxadiazole analogs (e.g., 2a, 2b) demonstrated potent antimicrobial activity, with 2b showing efficacy against Gram-positive bacteria due to its 4-methoxyphenyl group .
- N-Substituted 5-(4-chlorophenyl) derivatives (6a–o) exhibited broad-spectrum antimicrobial activity, with 6f and 6o being the most potent. The thioacetamide linkage was critical for binding microbial enzymes .
Anticancer and Enzyme Inhibition
- Benzodioxol-oxadiazole derivatives (8, 9) inhibited MMP-9 (a protease linked to cancer metastasis) and showed cytotoxicity against A549 lung adenocarcinoma and C6 glioma cells .
- Thiadiazole-acetamide conjugates (e.g., 7d) displayed significant cytotoxicity (IC₅₀ = 1.8 µM against Caco-2 cells), highlighting the role of fluorophenoxy groups in enhancing activity .
Antifungal Activity
- Carbazole-thiadiazole hybrids (e.g., 3h, 3o) inhibited P. sasakii and C. wilt at rates surpassing commercial fungicides, attributed to their halogenated and heteroaryl substituents .
Biological Activity
N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolylthio)acetamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure is characterized by the presence of an oxadiazole moiety, which is known for its role in various biological activities. The molecular formula is , and its IUPAC name is N-{[(4-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)carbamoyl]methyl}-2-(p-tolylthio)acetamide} .
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : Compounds containing oxadiazole derivatives have shown significant antimicrobial properties. Studies indicate that this compound exhibits inhibitory effects against various bacterial strains and fungi .
- Anti-inflammatory Properties : The compound has been evaluated for its anti-inflammatory effects. It acts by inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. Its activity was compared to standard COX inhibitors like Celecoxib .
- Anticancer Potential : Research has demonstrated that oxadiazole derivatives can induce apoptosis in cancer cells. The compound's ability to disrupt cellular processes in tumor cells suggests potential use as an anticancer agent .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
Several studies have explored the biological activities of compounds similar to this compound:
- Antimicrobial Efficacy : A study investigated the antimicrobial effects of various oxadiazole derivatives against pathogenic bacteria and fungi. The results indicated that compounds with methoxy substitutions exhibited enhanced activity against resistant strains .
- Inflammation Models : In animal models of inflammation, compounds similar to this compound showed significant reductions in inflammation markers compared to control groups .
- Cancer Cell Studies : In vitro studies on breast cancer cell lines demonstrated that the compound induced apoptosis through mitochondrial pathways, highlighting its potential as a therapeutic agent in oncology .
Q & A
Q. How is N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolylthio)acetamide synthesized, and what are the critical steps in its preparation?
- Methodological Answer : The synthesis typically involves multi-step reactions. For example:
- Step 1 : Formation of the 1,3,4-oxadiazole ring via cyclization of thiosemicarbazides or hydrazide intermediates under reflux with reagents like POCl₃ .
- Step 2 : Introduction of the p-tolylthio group via nucleophilic substitution. A common approach involves reacting 2-chloroacetamide derivatives with sodium thiolates (e.g., p-tolylthiol) in a mixed solvent system (toluene:water) under reflux (5–7 hours) .
- Purification : Crude products are crystallized using ethanol or recrystallized after solvent removal under reduced pressure .
- Key Considerations : Reaction monitoring via TLC (hexane:ethyl acetate, 9:1) and stoichiometric control of sodium azide (NaN₃) or thiol reagents to minimize side products .
Q. What spectroscopic techniques are used to confirm the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assigns protons and carbons in the oxadiazole, methoxyphenyl, and p-tolylthio groups. For instance, the NH proton in acetamide appears as a singlet near δ 10–12 ppm, while aromatic protons show splitting patterns consistent with substituents .
- FT-IR : Confirms functional groups such as C=O (amide I band at ~1650 cm⁻¹), C=N (oxadiazole at ~1600 cm⁻¹), and S–C (thioether at ~650 cm⁻¹) .
- Mass Spectrometry : High-resolution MS validates the molecular ion peak (e.g., [M+H]⁺) and fragments corresponding to the oxadiazole and acetamide moieties .
Q. What initial biological assays are recommended for evaluating its bioactivity?
- Methodological Answer :
- Enzyme Inhibition Assays : Screen against targets like lipoxygenase (LOX) or acetylcholinesterase (AChE) using spectrophotometric methods. For LOX, monitor absorbance at 234 nm for conjugated diene formation .
- Antimicrobial Testing : Use agar diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with ampicillin as a positive control .
- Cytotoxicity : MTT assay on cell lines (e.g., HeLa) to assess IC₅₀ values, ensuring purity >95% to avoid solvent interference .
Advanced Research Questions
Q. How can researchers optimize reaction yields when synthesizing derivatives of this compound?
- Methodological Answer :
- Solvent Optimization : Polar aprotic solvents (e.g., DMF, acetone) enhance nucleophilicity in substitution reactions. For cyclization, toluene:water mixtures improve phase separation .
- Catalysis : Use K₂CO₃ as a base to deprotonate thiols, accelerating substitution kinetics .
- Temperature Control : Reflux conditions (80–100°C) balance reaction rate and decomposition. Microwave-assisted synthesis reduces time (e.g., 30 minutes vs. 6 hours) .
- Yield Tracking : Compare yields under varying conditions (e.g., molar ratios, solvents) to identify optimal parameters .
Q. What strategies are effective in analyzing conflicting biological activity data across different studies?
- Methodological Answer :
- Assay Standardization : Validate protocols using reference inhibitors (e.g., allopurinol for xanthine oxidase) to ensure reproducibility .
- Structural Purity : Confirm compound integrity via HPLC or elemental analysis; impurities like unreacted intermediates may skew results .
- Substituent Effects : Compare bioactivity of analogs (e.g., methoxy vs. nitro groups) to identify pharmacophores. For example, electron-withdrawing groups on the phenyl ring may enhance LOX inhibition .
Q. How can computational methods aid in understanding the structure-activity relationship (SAR) of this compound?
- Methodological Answer :
- Docking Studies : Use software like AutoDock to model interactions with enzyme active sites (e.g., LOX or AChE). The oxadiazole ring may hydrogen-bond with catalytic residues .
- QSAR Modeling : Correlate substituent properties (e.g., Hammett σ values) with bioactivity to predict optimal modifications .
- DFT Calculations : Analyze electron density maps to assess stability of tautomeric forms or charge distribution in the acetamide moiety .
Q. What are the challenges in crystallizing this compound for X-ray diffraction studies?
- Methodological Answer :
- Solvent Selection : Use ethanol or acetonitrile for slow evaporation. Bulky substituents (e.g., p-tolylthio) may hinder crystal packing, requiring trial of mixed solvents .
- Temperature Gradients : Gradual cooling from 50°C to 4°C promotes nucleation.
- Polymorphism : Screen multiple crystallization conditions (e.g., vapor diffusion vs. layering) to obtain single crystals. Crystals of related analogs (e.g., N-[4-acetyl-5-aryl-thiadiazol-2-yl]acetamides) often require weeks to form .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
